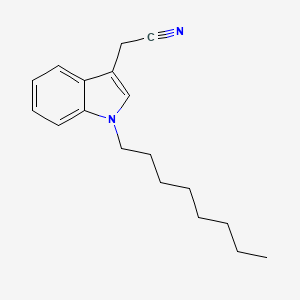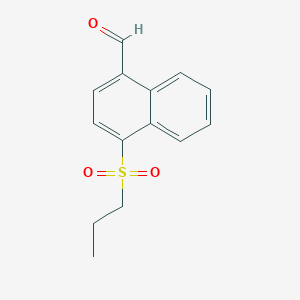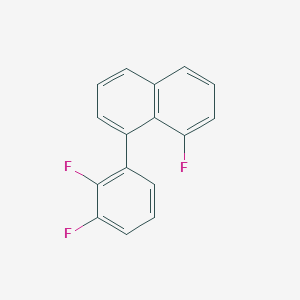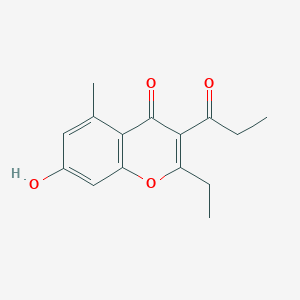
2-(Bromodifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromodifluoromethyl)quinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromodifluoromethyl)quinoline typically involves the introduction of bromodifluoromethyl groups into the quinoline ring. One common method is the reaction of quinoline with bromodifluoromethylating agents under controlled conditions. For example, the reaction of quinoline with bromodifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromodifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
2-(Bromodifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Synthetic Organic Chemistry: The compound is used in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of bromodifluoromethyl.
2-(Chlorodifluoromethyl)quinoline: Contains a chlorodifluoromethyl group.
2-(Difluoromethyl)quinoline: Contains a difluoromethyl group.
Uniqueness: 2-(Bromodifluoromethyl)quinoline is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6BrF2N |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]quinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
InChI Key |
FYXFZXQUHKHRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)


![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)



![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




